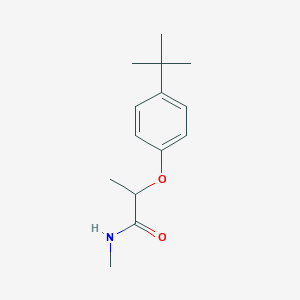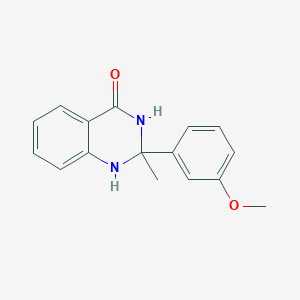
2-(4-tert-butylphenoxy)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-methylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolic pathways and plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity.
作用机制
Target of Action
Compounds with similar structures, such as 4-tert-butylphenoxyalkoxyamines, have been designed as potential dual-target ligands for parkinson’s disease, targeting monoamine oxidase b (mao b) and histamine h3 receptor (h3r) .
Mode of Action
Based on the structure of similar compounds, it could potentially interact with its targets through non-systemic contact action, inhibiting oxidative phosphorylation and mitochondrial atp synthase .
Biochemical Pathways
Similar compounds have been shown to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Result of Action
Similar compounds have shown potential antifungal, antioxidant, and anticancer properties .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
实验室实验的优点和局限性
2-(4-tert-butylphenoxy)-N-methylpropanamide is a useful tool for studying the role of AMPK in cellular metabolism. It can be used to activate AMPK in various cell types and to investigate the downstream effects of AMPK activation. However, there are some limitations to using this compound in lab experiments. First, this compound is not a specific activator of AMPK and can activate other kinases, such as calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). Second, the effects of this compound may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-methylpropanamide. First, further research is needed to determine the specificity of this compound for AMPK and to identify potential off-target effects. Second, the mechanism of action of this compound needs to be further elucidated to understand how it activates AMPK and how it affects downstream targets. Third, the therapeutic potential of this compound needs to be further explored in clinical trials to determine its efficacy and safety in humans. Finally, this compound can be used as a starting point for the development of more potent and specific AMPK activators for the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders. It activates AMPK by binding to the γ-subunit of the enzyme and has been shown to have a variety of biochemical and physiological effects. This compound is a useful tool for studying the role of AMPK in cellular metabolism, but its specificity and mechanism of action need to be further elucidated. The future directions for the study of this compound include identifying potential off-target effects, exploring its therapeutic potential in clinical trials, and developing more potent and specific AMPK activators.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-methylpropanamide involves the reaction of 4-tert-butylphenol with N-methylpropanamide in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-(4-tert-butylphenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue. Activation of AMPK by this compound leads to the inhibition of hepatic gluconeogenesis, stimulation of glucose uptake in muscle, and suppression of lipogenesis in adipose tissue. These effects make this compound a promising candidate for the treatment of type 2 diabetes and obesity.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(13(16)15-5)17-12-8-6-11(7-9-12)14(2,3)4/h6-10H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKLXZPQYQLTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)

![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)
![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)

![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)